molecular formula C5H7N3O2S B13105495 Ethyl 1,2,3-thiadiazol-5-ylcarbamate

Ethyl 1,2,3-thiadiazol-5-ylcarbamate

Cat. No.: B13105495
M. Wt: 173.20 g/mol
InChI Key: QVRLCCBHQPSRIZ-UHFFFAOYSA-N
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Description

Ethyl1,2,3-thiadiazol-5-ylcarbamate is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of ethyl carbamate with a thiadiazole derivative. One common method includes the cyclization of ethyl carbamate with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for Ethyl1,2,3-thiadiazol-5-ylcarbamate often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl1,2,3-thiadiazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl1,2,3-thiadiazol-5-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

    1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

    Thiazole: A related heterocyclic compound with diverse biological activities.

Uniqueness

Ethyl1,2,3-thiadiazol-5-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

ethyl N-(thiadiazol-5-yl)carbamate

InChI

InChI=1S/C5H7N3O2S/c1-2-10-5(9)7-4-3-6-8-11-4/h3H,2H2,1H3,(H,7,9)

InChI Key

QVRLCCBHQPSRIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=NS1

Origin of Product

United States

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